3',4,4'-Trifluorobiphenyl-3-amine
Description
BenchChem offers high-quality 3',4,4'-Trifluorobiphenyl-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4,4'-Trifluorobiphenyl-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWSMHGXHXYRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Synthesis of 3',4,4'-Trifluorobiphenyl-3-amine via Suzuki-Miyaura coupling
An Application Guide for the Synthesis of 3',4,4'-Trifluorobiphenyl-3-amine via Suzuki-Miyaura Coupling
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details a robust and optimized protocol for the synthesis of 3',4,4'-Trifluorobiphenyl-3-amine, a valuable fluorinated biaryl amine intermediate in medicinal chemistry and materials science. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[1][2] This document provides not only a step-by-step experimental procedure but also delves into the mechanistic rationale behind the choice of reagents and conditions, offering researchers the insights needed for successful execution and adaptation. The protocol covers reaction setup under inert conditions, execution, purification by column chromatography, and full characterization of the final product.
Introduction: The Significance of Fluorinated Biaryl Amines
Fluorinated biphenyl scaffolds are privileged structures in drug discovery and development. The incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The target molecule, 3',4,4'-Trifluorobiphenyl-3-amine, serves as a critical building block for synthesizing more complex molecules, including agrochemicals and pharmaceuticals.
The Suzuki-Miyaura coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, provides an exceptionally powerful method for constructing the C(sp²)–C(sp²) bond that forms the biphenyl core.[1] The reaction's success hinges on a palladium catalyst that facilitates the coupling of an organohalide with an organoboron compound in the presence of a base.[2] This guide presents a field-proven protocol for this specific transformation.
Reaction Scheme:
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[4]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromo-2-fluoroaniline), forming a Pd(II) complex.[1][5]
-
Transmetalation: This is the crucial C-C bond-forming precursor step. The organic group from the organoboron species is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium.[6][7][8]
-
Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated from the metal center, forming the final biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is designed for a 1 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity (1 mmol scale) | Notes |
| 5-Bromo-2-fluoroaniline | ≥98% | Commercial | 190 mg (1.0 mmol, 1.0 eq) | - |
| (3,4-Difluorophenyl)boronic acid | ≥98% | Commercial | 189 mg (1.2 mmol, 1.2 eq) | Excess to drive reaction to completion. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercial | 35 mg (0.03 mmol, 3 mol%) | Air-sensitive. Handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Commercial | 414 mg (3.0 mmol, 3.0 eq) | Finely powdered for better reactivity. |
| 1,4-Dioxane | Anhydrous | Commercial | 8 mL | Must be degassed before use. |
| Deionized Water | - | In-house | 2 mL | Must be degassed before use. |
| Ethyl Acetate | Reagent Grade | Commercial | ~100 mL | For extraction. |
| Brine (Saturated NaCl solution) | - | In-house | ~30 mL | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | ~5 g | For drying. |
| Silica Gel | 230-400 mesh | Commercial | ~20 g | For column chromatography. |
| Hexane / Ethyl Acetate | HPLC Grade | Commercial | As needed | Eluent for chromatography. |
Equipment
-
50 mL Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Inert Atmosphere Setup: Assemble the Schlenk flask, equip it with a magnetic stir bar, and connect it to the inert gas line. Evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Charging Reactants: Under a positive pressure of inert gas, add 5-bromo-2-fluoroaniline (190 mg), (3,4-difluorophenyl)boronic acid (189 mg), potassium carbonate (414 mg), and Pd(PPh₃)₄ (35 mg) to the flask.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling argon through them for 20-30 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask.
-
Reaction Execution: Lower the flask into the heating mantle and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring Progress: Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is typically complete within 8-12 hours, indicated by the consumption of the bromoaniline starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine all organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification by Column Chromatography
The purification of organic amines can be challenging due to their basicity causing tailing on acidic silica gel.[9][10]
-
Column Preparation: Prepare a silica gel column using a slurry packing method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity of the eluent should be determined based on prior TLC analysis. Pro-Tip: If peak tailing is observed, adding 0.5-1% triethylamine to the eluent system can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[9]
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield 3',4,4'-Trifluorobiphenyl-3-amine as a solid. Calculate the final yield.
Workflow Visualization
Caption: Experimental workflow for the synthesis of 3',4,4'-Trifluorobiphenyl-3-amine.
Characterization and Expected Results
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Analysis | Expected Result |
| Appearance | Off-white to light brown solid |
| Yield | 75-90% |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons observed between δ 6.5-7.5 ppm. Broad singlet for -NH₂ protons. |
| ¹⁹F NMR (376 MHz, CDCl₃) | Three distinct signals corresponding to the three fluorine atoms, showing characteristic C-F and F-F coupling. |
| ¹³C NMR (100 MHz, CDCl₃) | Signals for 12 aromatic carbons. Large C-F coupling constants (¹JCF ≈ 240-250 Hz) are expected for carbons directly attached to fluorine.[11] |
| Mass Spec (ESI+) | Calculated for C₁₂H₈F₃N: m/z = 223.06. Found: [M+H]⁺ = 224.07. |
Rationale for Experimental Choices
-
Catalyst System: While Pd(PPh₃)₄ is a classic and reliable catalyst, modern Suzuki-Miyaura reactions often employ more robust and active catalyst systems.[12] For challenging substrates, such as electron-deficient anilines, catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor can offer higher yields and faster reaction times, even at lower catalyst loadings.[13][14]
-
Base Selection: Potassium carbonate is a cost-effective and moderately strong base suitable for many Suzuki couplings.[15] Its role is to form the reactive boronate species.[6][7] For less reactive substrates or those prone to protodeboronation, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.
-
Solvent System: The use of a biphasic solvent system like Dioxane/Water or Toluene/Ethanol/Water is crucial. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base, facilitating the formation of the hydrophilic boronate intermediate at the phase interface.
Conclusion
This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of 3',4,4'-Trifluorobiphenyl-3-amine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By explaining the causality behind the experimental design and providing a clear, step-by-step guide, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
References
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
-
4,4'-difluorobiphenyl. Organic Syntheses. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Iterative Suzuki–Miyaura coupling using masked haloarylboronic acids... ResearchGate. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
How could one prepare 3, 4, 5-tribromoaniline from para-nitroaniline? Filo. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids... SciSpace. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
- A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
-
Representative 19 F NMR spectra for extracts obtained after incubation... ResearchGate. [Link]
-
16.6: Multistep Synthesis. Chemistry LibreTexts. [Link]
-
Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. [Link]
- Chemical synthesis method of 3',4',5'-trifluoro- [1,1'-biphenyl]-2-amine.
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. ResearchGate. [Link]
-
column chromatography & purification of organic compounds. YouTube. [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]
- Process for purifying biphenyl.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Amino-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Amino-4-fluorophenyl Moiety
The 3-amino-4-fluorophenyl structural motif is of significant interest in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the amino group provides a versatile handle for further chemical modifications. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and the use of 3-amino-4-fluorophenylboronic acid as a coupling partner allows for the direct incorporation of this valuable moiety into a wide range of molecular scaffolds.[1] This guide provides a detailed overview of the key considerations and experimental protocols for the successful cross-coupling of 3-amino-4-fluorophenylboronic acid with various aryl and heteroaryl halides.
Understanding the Reactivity of 3-Amino-4-fluorophenylboronic Acid
The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the phenylboronic acid ring influences its reactivity in the Suzuki-Miyaura catalytic cycle. The amino group can potentially coordinate with the palladium catalyst, which may affect the reaction kinetics. Furthermore, the basicity of the amino group needs to be considered when selecting the external base for the reaction. The fluorine atom, being ortho to the boronic acid group, can also exert steric and electronic effects.
A key challenge with aminophenylboronic acids is their propensity for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by the presence of water and certain basic conditions. Careful selection of the reaction parameters is therefore crucial to maximize the yield of the desired cross-coupled product.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The Suzuki-Miyaura catalytic cycle.
Recommended Reaction Conditions
The optimal reaction conditions for the cross-coupling of 3-amino-4-fluorophenylboronic acid will depend on the specific coupling partner (aryl/heteroaryl halide). However, the following table provides a general guideline for catalyst, ligand, base, and solvent selection based on literature precedents for similar substrates.
| Component | Recommended Reagents and Conditions | Rationale and Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a versatile and commonly used catalyst. Pd(dppf)Cl₂ is often effective for challenging couplings, including those with heteroaryl halides. Pd₂(dba)₃ is a stable Pd(0) source that requires the addition of a ligand. |
| Ligand | PPh₃, SPhos, XPhos, dppf | For simple aryl bromides and iodides, PPh₃ is often sufficient. For more challenging substrates, such as aryl chlorides or electron-rich halides, bulky and electron-rich phosphine ligands like SPhos or XPhos can significantly improve yields by promoting oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of a carbonate base is a common choice. For substrates sensitive to protodeboronation, a non-aqueous system with a phosphate or cesium carbonate base may be preferable. The choice of base can significantly impact the reaction rate and yield.[3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction efficiency. |
| Temperature | 80-110 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the aryl halide. |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of 3-Amino-4-fluorophenylboronic Acid with an Aryl Bromide
This protocol provides a starting point for the optimization of the reaction conditions.
Materials:
-
3-Amino-4-fluorophenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 3-amino-4-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Protocol for Coupling with a Heteroaryl Chloride
Coupling with heteroaryl chlorides can be more challenging due to the lower reactivity of the C-Cl bond. The use of a more active catalyst system is often required.
Materials:
-
3-Amino-4-fluorophenylboronic acid (1.5 equivalents)
-
Heteroaryl chloride (1.0 equivalent)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Solvent (e.g., anhydrous 1,4-dioxane)
Procedure:
-
To a glovebox or under a stream of inert gas, add the heteroaryl chloride (1.0 mmol), 3-amino-4-fluorophenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol) to a dry reaction vessel.
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.03 mmol).
-
Add anhydrous, degassed 1,4-dioxane (10 mL).
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Follow the work-up and purification procedure as described in the general protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, or unreactive aryl halide. | Use a more active catalyst/ligand system (e.g., a Buchwald ligand). Increase the reaction temperature. Consider converting an aryl chloride to a bromide or iodide if possible. |
| Protodeboronation of 3-amino-4-fluorophenylboronic acid | Presence of excess water, strong base, or prolonged reaction time at high temperature. | Use anhydrous conditions with a non-aqueous base like K₃PO₄ or Cs₂CO₃. Use a milder base. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of the boronic acid | Presence of oxygen in the reaction mixture. | Ensure thorough degassing of solvents and use of an inert atmosphere. |
| Difficulty in product purification | Co-elution with byproducts or starting materials. | Optimize the chromatography conditions (solvent system, gradient). Consider a different purification technique such as recrystallization or preparative HPLC. |
Conclusion
The Suzuki-Miyaura cross-coupling of 3-amino-4-fluorophenylboronic acid is a robust and versatile method for the synthesis of valuable fluorinated biarylamines. By understanding the nuances of the substrate's reactivity and carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. The protocols provided in this guide serve as a solid foundation for developing and optimizing these important transformations in the pursuit of new pharmaceuticals and advanced materials.
References
- Ningbo INNO Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research.
- BenchChem. (2025). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
- CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid. (2015). Google Patents.
- Luba, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the HPLC Separation of 3',4,4'-Trifluorobiphenyl-3-amine Isomers
For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomeric impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of 3',4,4'-Trifluorobiphenyl-3-amine and its potential positional isomers. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare the performance of different stationary phases, moving beyond a simple recitation of steps to explain the "why" behind the "how".
The Analytical Challenge: Resolving Structurally Similar Fluorinated Biphenylamines
3',4,4'-Trifluorobiphenyl-3-amine is a halogenated aromatic amine, a class of compounds often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] During synthesis, the formation of positional isomers is a common challenge. These isomers possess the same molecular weight and often exhibit very similar physicochemical properties, making their separation a formidable task for analytical chemists.
The primary isomers of concern would be those where the fluorine atoms or the amine group are located at different positions on the biphenyl scaffold. Based on common synthetic routes for similar biphenyl compounds, potential isomeric impurities could include:
-
Positional isomers of the trifluorophenyl ring: e.g., 2',3',4'-Trifluorobiphenyl-3-amine, 3',4',5'-Trifluorobiphenyl-3-amine.
-
Positional isomers of the aminophenyl ring: e.g., 3',4,4'-Trifluorobiphenyl-2-amine, 3',4,4'-Trifluorobiphenyl-4-amine.
These subtle structural differences can significantly impact the biological activity and toxicity of the final product, necessitating a robust analytical method capable of baseline resolving the target molecule from these closely related impurities.
The Strategic Approach: Leveraging Unique Stationary Phase Interactions
Traditional reversed-phase HPLC using C18 columns primarily separates compounds based on hydrophobicity.[2] However, for positional isomers with nearly identical hydrophobic characteristics, C18 columns often fail to provide adequate resolution.[3][4] A more nuanced approach is required, one that exploits other molecular properties.
This is where specialized stationary phases, such as those with a pentafluorophenyl (PFP) ligand, offer a distinct advantage.[5][6] PFP columns provide multiple modes of interaction, including:
-
π-π interactions: The electron-deficient fluorinated phenyl rings of the stationary phase can interact with the electron-rich aromatic rings of the analytes.[6]
-
Dipole-dipole interactions: The highly polar C-F bonds in the PFP ligand create strong dipoles that can interact with polar functional groups on the analytes.[5]
-
Shape selectivity: The rigid structure of the PFP ligand can lead to steric interactions that differentiate between isomers based on their three-dimensional shape.[5]
By engaging in these multiple interaction mechanisms, PFP columns can often resolve isomers that co-elute on a C18 column.[3]
Comparative HPLC Methodologies
To illustrate the practical application of these principles, we will compare two proposed HPLC methods for the separation of 3',4,4'-Trifluorobiphenyl-3-amine and its isomers: a standard Reversed-Phase C18 method and an optimized method utilizing a Pentafluorophenyl (PFP) column.
Method 1: Conventional Reversed-Phase C18 Approach
This method represents a typical starting point in method development for aromatic amines.
Experimental Protocol:
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Performance: While this method may provide some separation, it is anticipated that the positional isomers of 3',4,4'-Trifluorobiphenyl-3-amine will have very similar retention times due to their comparable hydrophobicity, likely resulting in poor resolution.
Method 2: Optimized Pentafluorophenyl (PFP) Approach
This method is designed to leverage the unique selectivity of the PFP stationary phase for enhanced resolution of the target isomers.
Experimental Protocol:
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 40-80% B over 25 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale for Methodological Choices:
-
PFP Column: As previously discussed, the PFP stationary phase is selected for its ability to provide alternative selectivity mechanisms beyond simple hydrophobicity, which is crucial for isomer separation.[3][5]
-
Methanol as Organic Modifier: While acetonitrile is a common organic modifier, methanol can sometimes offer different selectivity due to its hydrogen-bonding capabilities. For aromatic and polar compounds, switching to methanol on a PFP column can significantly alter elution patterns and improve resolution.
-
Elevated Temperature: A slightly elevated column temperature can improve peak shape and reduce viscosity, sometimes enhancing resolution.
Visualizing the Method Development Workflow
Caption: A logical workflow for HPLC method development for isomeric separation.
Expected Data and Comparison
The following table summarizes the anticipated performance comparison between the two methods. The data is hypothetical but based on established principles of liquid chromatography.
| Parameter | Method 1 (C18) | Method 2 (PFP) | Justification |
| Resolution (Rs) between Isomers | < 1.5 (Poor) | > 2.0 (Baseline) | PFP column offers superior selectivity for positional isomers.[3][5] |
| Peak Tailing (Asymmetry Factor) | May be significant for the amine | Generally improved | PFP phases can sometimes provide better peak shapes for basic compounds. |
| Retention Time | Dependent on hydrophobicity | Influenced by multiple interactions | This can lead to different elution orders and better separation.[6] |
| Robustness | High | High | Both methods, once optimized, should be robust. |
Conclusion and Recommendations
For the challenging separation of 3',4,4'-Trifluorobiphenyl-3-amine and its positional isomers, a standard C18 reversed-phase HPLC method is unlikely to provide adequate resolution. The subtle differences in the structures of these isomers necessitate a stationary phase that can exploit more than just hydrophobicity.
A Pentafluorophenyl (PFP) column is highly recommended as it offers multiple interaction mechanisms, including π-π, dipole-dipole, and steric interactions, which are crucial for resolving closely related aromatic isomers.[5][6] By optimizing the mobile phase composition, including the use of methanol as the organic modifier, and adjusting the column temperature, a robust and reliable HPLC method capable of baseline separating the target analyte from its critical impurities can be developed and validated. This approach ensures the accurate assessment of purity, which is paramount for the safety and efficacy of the final pharmaceutical product.
References
-
HELIX Chromatography. HPLC Methods for analysis of 3,4-Difluoroaniline. Available from: [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available from: [Link]
-
Fortis Technologies. A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Available from: [Link]
-
LCGC International. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Available from: [Link]
-
YMC. Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. Available from: [Link]
-
MAC-MOD Analytical. Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Available from: [Link]
-
PubChem. 3',4,5-Trifluorobiphenyl-2-amine. Available from: [Link]
-
PubChem. 3,4,5-Trifluoro-2'-aminobiphenyl. Available from: [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Available from: [Link]
-
ChemBK. 3',4',5'-trifluoro-2-aminobiphenyl. Available from: [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]
- Google Patents. CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
-
Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]
-
TSI Journals. resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. Available from: [Link]
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
-
ResearchGate. An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. Available from: [Link]
-
RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. Available from: [Link]
-
National Institutes of Health. Synthesis of Fluorinated Amines: A Personal Account. Available from: [Link]
-
Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available from: [Link]
-
Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Available from: [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Biphenyl Amines in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of fluorinated biphenyl amines, a privileged structural motif in medicinal chemistry. By leveraging the unique properties of fluorine, such as its high electronegativity, small size, and ability to modulate metabolic stability and binding affinity, researchers have developed potent and selective modulators of various biological targets. This document will dissect the nuances of fluorine substitution on the biphenyl amine core, offering experimental data, detailed protocols, and mechanistic insights to guide future drug discovery efforts.
The Strategic Advantage of Fluorinating Biphenyl Amines
The biphenyl amine scaffold presents a versatile and conformationally adaptable framework for interacting with biological macromolecules. The introduction of fluorine atoms can profoundly influence the molecule's physicochemical and pharmacokinetic properties in several ways:
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can significantly lower the basicity (pKa) of the amine group, which can be crucial for optimizing interactions with target proteins and improving cell permeability.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (108-116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. Strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life and oral bioavailability.[1][2][3]
-
Improved Binding Affinity and Selectivity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. These interactions can lead to enhanced binding affinity and improved selectivity for the target protein over off-target molecules.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of the biphenyl rings, which can be critical for optimal binding to the target.
This guide will explore these principles through the lens of specific case studies, providing a comparative analysis of fluorinated biphenyl amines across different therapeutic areas.
Comparative SAR Analysis: Case Studies
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1
Fluorinated biphenyl amines have emerged as highly potent NNRTIs of HIV-1 reverse transcriptase (RT). These compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its function. The SAR in this class is well-defined, with the position and number of fluorine substituents playing a critical role in antiviral activity and resistance profile.
A notable example is the development of fluorine-substituted NH2-biphenyl-diarylpyrimidines. Starting from a highly potent but metabolically unstable lead compound, JK-4b, researchers systematically introduced fluorine atoms into the biphenyl ring to improve its drug-like properties.[2]
Table 1: Comparison of Anti-HIV-1 Activity of Fluorinated and Non-Fluorinated Biphenyl Amines
| Compound | R1 | R2 | R3 | EC50 (nM, WT HIV-1) | CC50 (µM) | Selectivity Index (SI) |
| JK-4b | H | H | H | 1.0 | 2.08 | 2059 |
| 5m | F | H | CN | 2.3 | >220.5 | 95,854 |
| 5t | F | F | CN | 1.8 | 117 | 66,443 |
| Etravirine | - | - | - | 2.9 | >4.6 | >1600 |
Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[2]
Key SAR Insights:
-
Improved Safety and Selectivity: The introduction of a fluorine atom at the 3-position of the biphenyl ring (as in 5m ) and a cyano group at the 4'-position led to a dramatic decrease in cytotoxicity and a significant increase in the selectivity index compared to the non-fluorinated precursor JK-4b .[2]
-
Enhanced Potency with Di-Fluoro Substitution: Double fluorination at the 3,5-positions of the phenyl ring (as in 5t ) further enhanced the anti-HIV-1 activity.[2]
-
Metabolic Stability: The fluorinated derivative 5t exhibited a significantly improved metabolic half-life in human liver microsomes (t1/2 = 74.52 min) compared to JK-4b (t1/2 = 14.6 min), demonstrating the effectiveness of fluorine in blocking metabolic soft spots.[2]
Signaling Pathway: Inhibition of HIV-1 Reverse Transcription
The following diagram illustrates the mechanism of action of NNRTIs in inhibiting the reverse transcription of the HIV-1 genome.
Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by a fluorinated biphenyl amine NNRTI.
CYP17A1 Inhibitors for Prostate Cancer
Fluorinated biphenyls have also been investigated as inhibitors of cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway. Inhibition of CYP17A1 is a validated therapeutic strategy for the treatment of castration-resistant prostate cancer.
In a series of biphenyl methylene imidazole inhibitors, the introduction of fluorine at specific positions on the biphenyl ring was found to significantly impact their inhibitory potency against CYP17A1.
Table 2: Comparison of CYP17A1 Inhibition by Fluorinated Biphenyl Methylene Imidazoles
| Compound | Substitution Pattern | IC50 (nM) |
| Lead Compound | Non-fluorinated | - |
| Compound 9 | meta-fluoro substitution | 131 |
| Ortho-substituted analog | ortho-fluoro substitution | Decreased potency |
Data from a study on fluorine-substituted biphenyl methylene imidazoles as CYP17 inhibitors.[4]
Key SAR Insights:
-
Positional Importance of Fluorine: meta-Fluoro substitution on the biphenyl ring led to improved inhibitory activity, while ortho-fluoro substitution was detrimental to potency. This highlights the critical role of the fluorine's position in dictating the interaction with the enzyme's active site.[4]
-
Pharmacokinetic Enhancement: The introduction of fluorine also resulted in a prolonged plasma half-life, indicating improved metabolic stability. Compound 9 demonstrated a long plasma half-life of 12.8 hours in rats.[4]
Signaling Pathway: Inhibition of Androgen Biosynthesis
The following diagram illustrates the role of CYP17A1 in the androgen biosynthesis pathway and its inhibition by fluorinated biphenyl compounds.
Caption: Inhibition of the CYP17A1-mediated steps in the androgen biosynthesis pathway.
Experimental Protocols
General Synthesis of Fluorinated Biphenyl Amines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of fluorinated biphenyls.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical workflow for the synthesis of fluorinated biphenyl amines via Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine the fluorinated aryl halide (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Solvent and Base Addition: Add the solvent system (e.g., a mixture of toluene, ethanol, and water) and the base (e.g., aqueous K2CO3, 2.0 eq).
-
Reaction Execution: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure fluorinated biphenyl amine.
Anti-HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a non-radioactive, colorimetric assay to determine the inhibitory activity of compounds against HIV-1 RT.
Experimental Workflow: Anti-HIV-1 RT Assay
Caption: Workflow for a colorimetric anti-HIV-1 reverse transcriptase inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation: Coat the wells of a microtiter plate with a poly(A) template.
-
Reagent Preparation: Prepare a reaction mixture containing an oligo(dT) primer, a mixture of dNTPs including digoxigenin-labeled dUTP (DIG-dUTP), and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant HIV-1 RT to the wells.
-
Incubation: Incubate the plate to allow the reverse transcriptase to synthesize a DIG-labeled DNA strand.
-
Detection: Wash the plate to remove unincorporated nucleotides. Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation: Add a colorimetric HRP substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.
-
Data Acquisition: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the RT activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the biphenyl amine scaffold has proven to be a highly effective strategy in the development of potent and selective therapeutic agents. As demonstrated in the case studies of NNRTIs and CYP17A1 inhibitors, the position and number of fluorine atoms are critical determinants of biological activity, selectivity, and pharmacokinetic properties. The ability of fluorine to block metabolic soft spots and enhance binding affinity underscores its importance in modern medicinal chemistry.
Future research in this area will likely focus on:
-
Exploring a broader range of biological targets: While this guide has focused on NNRTIs and CYP17A1 inhibitors, the principles of fluorination can be applied to develop inhibitors for other target classes, such as kinases and GPCRs.
-
Fine-tuning pharmacokinetic properties: A deeper understanding of how fluorine substitution patterns affect ADME (absorption, distribution, metabolism, and excretion) properties will enable the design of compounds with improved oral bioavailability and in vivo efficacy.
-
Development of novel synthetic methodologies: While Suzuki-Miyaura coupling is a robust method, the development of new and more efficient methods for the synthesis of complex fluorinated biphenyl amines will accelerate the drug discovery process.
By continuing to explore the intricate structure-activity relationships of fluorinated biphenyl amines, the scientific community is well-positioned to develop the next generation of innovative and effective medicines.
References
-
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PubMed Central. [Link]
-
Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
-
The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Infrared Spectroscopy of 3',4,4'-Trifluorobiphenyl-3-amine: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy stands as a fundamental technique for elucidating molecular structure by identifying the vibrational modes of functional groups. This guide provides an in-depth analysis of the characteristic IR spectral features of 3',4,4'-Trifluorobiphenyl-3-amine, a complex molecule with significant potential in various research applications. By comparing its expected spectral signature with related compounds, we offer a robust framework for its unambiguous identification.
The Structural Significance of 3',4,4'-Trifluorobiphenyl-3-amine
3',4,4'-Trifluorobiphenyl-3-amine is a multifaceted molecule featuring a biphenyl backbone, a primary aromatic amine group, and multiple fluorine substituents. Each of these components imparts distinct and identifiable features in an IR spectrum. The primary amine group is crucial for forming hydrogen bonds and acting as a nucleophile, while the trifluorinated biphenyl structure influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. Accurate spectral interpretation is therefore the first step in harnessing its potential.
Predicted Characteristic IR Peaks: A Quantitative Overview
The following table summarizes the predicted characteristic infrared absorption peaks for 3',4,4'-Trifluorobiphenyl-3-amine. These predictions are based on established group frequencies for its constituent functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Key Features |
| N-H Asymmetric & Symmetric Stretching | 3400 - 3500 | Medium | Two distinct peaks are characteristic of a primary aromatic amine. Their position can be influenced by hydrogen bonding.[1][2][3] |
| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak | These absorptions occur at higher wavenumbers than aliphatic C-H stretches, indicating the presence of sp² hybridized carbons in the aromatic rings.[4] |
| N-H Scissoring (Bending) | 1550 - 1650 | Medium to Strong | This in-plane bending vibration is a reliable indicator of a primary amine.[1][2][3] |
| Aromatic C=C Stretching | 1400 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the in-ring vibrations of the two phenyl rings. The substitution pattern affects the precise location and number of these peaks.[4][5] |
| C-N Stretching | 1200 - 1350 | Strong | For aromatic amines, this stretching vibration is typically strong and appears in this specific region.[1][2][6][7] |
| C-F Stretching | 1000 - 1360 | Strong | The carbon-fluorine bond gives rise to very strong absorption bands. The presence of multiple fluorine atoms may result in several distinct, strong peaks in this region.[8] |
| Aromatic C-H Out-of-Plane Bending | 675 - 900 | Strong | The substitution pattern on the aromatic rings will dictate the specific wavenumbers of these strong absorptions. This region is highly diagnostic for the arrangement of substituents.[4][5] |
Comparative Spectral Analysis: Distinguishing 3',4,4'-Trifluorobiphenyl-3-amine
To confidently identify 3',4,4'-Trifluorobiphenyl-3-amine, it is instructive to compare its expected IR spectrum with those of structurally similar molecules.
-
Versus 3-Aminobiphenyl: The primary differentiator will be the presence of strong C-F stretching bands between 1000 cm⁻¹ and 1360 cm⁻¹ in 3',4,4'-Trifluorobiphenyl-3-amine, which will be absent in the spectrum of 3-Aminobiphenyl.[9][10] While both will exhibit the characteristic dual N-H stretches and N-H bend of a primary aromatic amine, the C-H out-of-plane bending region will also differ due to the different substitution patterns.
-
Versus 4-Fluoroaniline: 4-Fluoroaniline will also show a strong C-F stretching absorption.[11][12] However, 3',4,4'-Trifluorobiphenyl-3-amine will likely display a more complex pattern of C-F stretches due to the three fluorine atoms in different chemical environments. Furthermore, the biphenyl structure of the target molecule will result in a more complex fingerprint region and potentially different aromatic C=C stretching patterns compared to the single phenyl ring of 4-fluoroaniline.
-
Versus 4,4'-Difluorobiphenyl: The key difference here is the absence of the amine functional group in 4,4'-Difluorobiphenyl.[13][14] Consequently, the spectrum of 3',4,4'-Trifluorobiphenyl-3-amine will uniquely feature the two N-H stretching peaks around 3400-3500 cm⁻¹, the N-H bending vibration around 1550-1650 cm⁻¹, and the C-N stretching band in the 1200-1350 cm⁻¹ region.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the standard procedure for acquiring a solid-state IR spectrum using the Potassium Bromide (KBr) pellet method, a common and reliable technique for non-volatile solid samples.
Materials:
-
3',4,4'-Trifluorobiphenyl-3-amine sample
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the mortar, pestle, and die set.
-
Weigh approximately 1-2 mg of the 3',4,4'-Trifluorobhenyl-3-amine sample.
-
Weigh approximately 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Combine the sample and KBr in the agate mortar.
-
-
Grinding and Mixing:
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum by performing a background subtraction.
-
Identify and label the characteristic absorption peaks and compare them to the predicted values and reference spectra.
-
Workflow for IR Spectral Analysis
The logical flow for identifying a compound using IR spectroscopy is depicted in the following diagram.
Caption: Workflow for IR spectral analysis of a solid sample.
Conclusion
The infrared spectrum of 3',4,4'-Trifluorobiphenyl-3-amine is predicted to be rich in information, with characteristic peaks for the primary aromatic amine, the fluorinated biphenyl core, and specific substitution patterns. By understanding the expected positions and intensities of these vibrational modes and by comparing the spectrum with those of structurally related compounds, researchers can achieve a high degree of confidence in the identification and purity assessment of this important molecule. The provided experimental protocol and analytical workflow serve as a robust guide for obtaining and interpreting high-quality spectral data.
References
-
Spectroscopy of Amines - Chemistry LibreTexts. [Link]
-
Infrared Spectrometry - Michigan State University Department of Chemistry. [Link]
-
Spectroscopic Properties of Amines - Chemistry LibreTexts. [Link]
-
IR Spectroscopy Tutorial: Amines - University of Calgary. [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. [Link]
-
Infrared Spectroscopy of Aromatics - University of Calgary. [Link]
-
3-Aminobiphenyl - PubChem. [Link]
-
Spectroscopy of Aromatic Compounds – OpenStax. [Link]
-
4-Fluoroaniline - SpectraBase. [Link]
-
Carbon–fluorine bond - Wikipedia. [Link]
-
1,1'-Biphenyl, 4,4'-difluoro- - NIST WebBook. [Link]
-
3-Aminobiphenyl - Wikipedia. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 9. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 11. 4-Fluoroaniline(371-40-4) IR Spectrum [m.chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 1,1'-Biphenyl, 4,4'-difluoro- [webbook.nist.gov]
- 14. 4,4′-二氟联苯 97% | Sigma-Aldrich [sigmaaldrich.com]
Comparative Toxicity Guide: 3',4,4'-Trifluoro vs. 3',4',5'-Trifluoro Biphenyl Amines
The following guide provides an in-depth technical comparison of 3',4,4'-trifluoro versus 3',4',5'-trifluoro biphenyl amines . This analysis focuses on the structural implications for metabolic stability, toxicity (specifically mutagenicity and cytotoxicity), and their applications in pharmaceutical and agrochemical development.
Executive Summary
In the development of bioactive biphenyls—such as succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad) and kinase inhibitors—the specific substitution pattern of fluorine atoms dictates both metabolic fate and toxicological liability.
-
3',4',5'-Trifluoro Isomer (e.g., 3',4',5'-trifluorobiphenyl-2-amine):
-
Status: Key intermediate for Fluxapyroxad.
-
Toxicity Profile: Generally lower genotoxic potential. The specific fluorination pattern on the distal ring increases lipophilicity without blocking the primary detoxification sites on the proximal aniline ring.
-
Mechanism: Facilitates clearance via C-hydroxylation rather than bioactivation.
-
-
3',4,4'-Trifluoro Isomer (Analogous Structure):
-
Status: Structural analog often used in SAR (Structure-Activity Relationship) studies to probe metabolic blocking.
-
Toxicity Profile: Predicted higher toxicity/mutagenicity.
-
Mechanism: Fluorine substitution at the para-position (C4) of the aniline ring blocks the safest metabolic route (para-hydroxylation), forcing metabolism towards N-hydroxylation and the formation of reactive nitrenium ions.
-
Chemical Structure & Physicochemical Properties[1][2][3][4][5]
Understanding the precise topology of these molecules is prerequisite to predicting their biological interaction.
Structural Definition
| Feature | 3',4',5'-Trifluoro Isomer | 3',4,4'-Trifluoro Isomer |
| IUPAC Name | 3',4',5'-trifluoro[1,1'-biphenyl]-2-amine | 4,3',4'-trifluoro[1,1'-biphenyl]-2-amine (Assumed for SAR comparison) |
| Amine Position | Ortho (Position 2) | Ortho (Position 2) |
| Fluorine Positions | Distal Ring: 3', 4', 5' (Symmetrical) | Proximal Ring: 4; Distal Ring: 3', 4' |
| Electronic Effect | Strong | Electron-withdrawal on both rings; Amine |
| Steric Hindrance | High at distal ring (bulky tail). | Moderate; C4-F blocks metabolic attack. |
Physicochemical Implications[6]
-
LogP (Lipophilicity): The 3',4',5' isomer typically exhibits higher LogP due to the clustered fluorines creating a hydrophobic "tail," enhancing membrane permeability but also potential bioaccumulation.
-
pKa: The 3',4,4' isomer, with a fluorine directly on the aniline ring (C4), will have a lower pKa for the amine group compared to the 3',4',5' isomer, reducing its nucleophilicity but potentially increasing the stability of the uncharged form which crosses membranes.
Metabolic Pathways & Toxicity Mechanisms
The core differentiator between these isomers is the "Metabolic Switch" phenomenon. The position of the fluorine atom relative to the amine group determines whether the molecule undergoes Detoxification or Bioactivation .
The Metabolic Switch (SAR Analysis)
-
Scenario A: 3',4',5'-Trifluoro (Open Para-Position)
-
The C4 position on the aniline ring is unsubstituted (C-H).
-
Cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4) preferentially hydroxylate this electron-rich position.
-
Result: Formation of a stable aminophenol, which is rapidly conjugated (glucuronidation/sulfation) and excreted.
-
-
Scenario B: 3',4,4'-Trifluoro (Blocked Para-Position)
-
The C4 position is blocked by Fluorine (C-F bond is metabolically stable).
-
Metabolic enzymes are forced to attack the nitrogen atom (N-hydroxylation) via CYP1A2.
-
Result: Formation of an N-hydroxy species, which can be acetylated to form a reactive nitrenium ion. This electrophile attacks DNA (guanine residues), leading to mutagenicity.
-
Pathway Visualization
Caption: Comparative metabolic fate. The 3',4',5' isomer favors safe C-hydroxylation, while the 3',4,4' isomer (blocked para-position) shifts flux toward toxic N-oxidation.
Experimental Toxicity Data Summary
The following data summarizes the expected toxicological outcomes based on validated SAR principles and available data for the Fluxapyroxad intermediate.
Comparative Toxicity Table
| Endpoint | 3',4',5'-Trifluoro Isomer | 3',4,4'-Trifluoro Isomer | Interpretation |
| Ames Mutagenicity | Negative (Strains TA98, TA100) | Potential Positive | The 3',4',5' pattern preserves the detoxification handle. The 3',4,4' pattern mimics known carcinogens (e.g., 4-fluoroaniline derivatives). |
| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg | Predicted LD50 < 1000 mg/kg | 3',4',5' isomer is generally low acute toxicity [1]. Blocked isomers often exhibit higher hepatotoxicity. |
| Aquatic Toxicity (Daphnia) | EC50 ~ 2.5 mg/L (Toxic) | Predicted EC50 < 1.0 mg/L | Both are lipophilic and toxic to aquatic life (H410), but 3',4,4' may be more persistent. |
| Skin Sensitization | Sensitizer (H317) | Strong Sensitizer | Both are aromatic amines capable of protein haptenization. |
Key Regulatory Classifications (GHS)
-
3',4',5'-Trifluoro Isomer:
-
H317: May cause an allergic skin reaction.
-
H410: Very toxic to aquatic life with long lasting effects.[2]
-
Note: Not classified as Carcinogenic (Carc. 1A/1B) in major jurisdictions.
-
Experimental Protocols for Validation
To empirically verify the comparative toxicity, the following protocols are recommended.
Metabolic Stability Assay (Microsomal Stability)
Objective: Determine the intrinsic clearance (
-
Preparation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Metabolite ID: Monitor for +16 Da (Hydroxylation) vs. +14 Da (N-oxidation/oxidation to quinone imine).
-
Expectation: 3',4',5' isomer shows dominant +16 Da peak (C-OH). 3',4,4' isomer shows delayed clearance or N-OH species.
-
Bacterial Reverse Mutation Assay (Ames Test)
Objective: Assess mutagenic potential driven by N-hydroxylation.
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: Perform with and without S9 metabolic activation (critical for aromatic amines).
-
Dosing: 5 dose levels (e.g., 313 to 5000 µ g/plate ).
-
Readout: Count revertant colonies.
-
Success Criterion: A 2-fold increase in revertants over vehicle control indicates mutagenicity.
-
References
-
Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews. Link
-
PubChem. (2025).[2] Compound Summary: 3',4',5'-Trifluorobiphenyl-2-amine.[2] National Library of Medicine. Link
-
U.S. EPA. (2012).[6] Pesticide Fact Sheet: Fluxapyroxad. Office of Chemical Safety and Pollution Prevention. Link
Sources
- 1. 3',4,5-Trifluorobiphenyl-2-amine | C12H8F3N | CID 46314349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www3.epa.gov [www3.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
